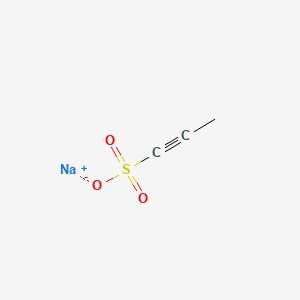

1-Propyne-1-sulfonic acid, sodium salt

Description

Significance within Alkyne Sulfonic Acid Chemistry

Alkyne sulfonic acids and their salts are notable for the dual functionality they possess: the reactive carbon-carbon triple bond (alkyne) and the highly polar sulfonate group. britannica.com Alkynes are versatile building blocks in organic synthesis, participating in a wide array of reactions including additions, cycloadditions, and coupling reactions. mdpi.com The presence of a sulfonate group can significantly influence the molecule's properties, such as its solubility in water and its electronic characteristics. britannica.com This functional group can also serve as a leaving group in certain reactions or be used to direct the stereochemical outcome of a transformation. The specific placement of the sulfonate group directly on the triple bond, as in 1-propyne-1-sulfonic acid, distinguishes it from its isomers and dictates its unique chemical behavior.

Historical Development of Research on Sulfonate Compounds

The study of sulfonate compounds has a rich history, with significant developments beginning in the early 20th century. Initially, research was driven by the dye industry, where aromatic sulfonic acids were crucial for producing water-soluble dyes. britannica.com A major milestone in the industrial application of sulfonates came in the 1930s with the development of polynaphthalene sulfonates, which were initially used in the leather and textile industries and later found extensive use as dispersants in concrete and oil field cementing. hardtchemical.com

Throughout the mid-20th century, the field expanded dramatically with the rise of the petrochemical industry. This led to the large-scale production of alkylbenzene sulfonates, which became the backbone of synthetic detergents. chemithon.comcapitalresin.com The development of sulfonation technology, particularly the shift from oleum (B3057394) to sulfur trioxide processes, allowed for the creation of a wide range of high-quality surfactant products. chemithon.com In parallel, the unique chemical properties of sulfonates were explored in organic synthesis, where they were recognized as excellent leaving groups in substitution reactions and as stable, non-oxidizing acid catalysts. britannica.com This historical progression from industrial commodities to key reagents in fine chemical synthesis underscores the versatility and enduring importance of sulfonate compounds in chemistry.

Structural Isomerism and Positional Isomers of Propyne (B1212725) Sulfonates

Structural isomerism plays a critical role in determining the chemical and physical properties of a molecule. In the case of propyne sulfonates, the position of the sulfonate group relative to the carbon-carbon triple bond results in distinct isomers with significantly different reactivity. The two primary positional isomers are 1-propyne-1-sulfonic acid, sodium salt, and 2-propyne-1-sulfonic acid, sodium salt.

2-Propyne-1-sulfonic acid, sodium salt, commonly known as sodium propargyl sulfonate, is the more widely studied and commercially significant isomer. chemicalbook.com The key structural difference is the point of attachment of the sulfonate group. In the 1-propyne isomer, the sulfonate is attached directly to an sp-hybridized carbon of the alkyne. In the 2-propyne isomer, it is attached to an sp³-hybridized carbon adjacent to the alkyne.

| Property | This compound | 2-Propyne-1-sulfonic acid, sodium salt |

|---|---|---|

| Synonym | Sodium prop-1-yne-1-sulfonate | Sodium propargyl sulfonate |

| CAS Number | 28672-98-2 guidechem.com | 55947-46-1 nih.gov |

| Molecular Formula | C₃H₃NaO₃S guidechem.com | C₃H₃NaO₃S nih.gov |

| Molecular Weight | 142.11 g/mol guidechem.com | 142.11 g/mol nih.gov |

| Alkyne Type | Internal (disubstituted) | Terminal (monosubstituted) mdpi.com |

| Key Structural Feature | -C≡C-SO₃Na | -C≡C-H attached to CH₂-SO₃Na mdpi.com |

The difference in the alkyne's position—internal versus terminal—and the location of the sulfonate group have profound consequences for the molecule's chemical reactivity and its resulting applications.

Reactivity of the Alkyne: 2-Propyne-1-sulfonic acid, sodium salt, possesses a terminal alkyne with an acidic proton. This acetylenic hydrogen can be removed by a base, allowing the molecule to act as a nucleophile in various coupling reactions, such as the A³ coupling for synthesizing N-propargyl derivatives. mdpi.com In contrast, this compound, is an internal alkyne and lacks this acidic proton, precluding it from participating in such deprotonation-based reactions. acs.org Furthermore, the triple bond in the 1-propyne isomer is directly attached to the electron-withdrawing sulfonate group and is sterically shielded by both the methyl and sulfonate groups, which can reduce its reactivity in addition and cycloaddition reactions compared to the more accessible terminal alkyne of the 2-propyne isomer. nih.gov

Reactivity as a Substrate: The 2-propyne isomer is a propargylic sulfonate. Propargylic systems are well-known for their reactivity in nucleophilic substitution reactions, often proceeding through stabilized carbocation intermediates or undergoing rearrangement to form allenic species. mdpi.com This reactivity is fundamental to its applications. The C(sp)-S bond in the 1-propyne isomer is generally stronger and less susceptible to nucleophilic attack at the carbon atom.

Applications: The distinct reactivity profile of 2-propyne-1-sulfonic acid, sodium salt (sodium propargyl sulfonate) has led to its widespread use as a brightening and leveling agent in nickel electroplating baths. chemicalbook.com Its ability to modify the deposition process is attributed to the specific interactions of the propargyl group with the electrode surface. researchgate.net It also serves as a building block in organic synthesis and a monomer for creating specialized polymers. In contrast, specific industrial or synthetic applications for this compound, are not well-documented in scientific literature, suggesting its utility is far more specialized or limited, likely due to its different reactivity profile.

Structure

3D Structure of Parent

Properties

CAS No. |

28672-98-2 |

|---|---|

Molecular Formula |

C3H3NaO3S |

Molecular Weight |

142.11 g/mol |

IUPAC Name |

sodium;prop-1-yne-1-sulfonate |

InChI |

InChI=1S/C3H4O3S.Na/c1-2-3-7(4,5)6;/h1H3,(H,4,5,6);/q;+1/p-1 |

InChI Key |

MRGUSFYIQDLKNZ-UHFFFAOYSA-M |

Canonical SMILES |

CC#CS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Alkyne Sulfonic Acid Salts

Established Routes for Analogous Alkyne Sulfonates

The synthesis of alkyne sulfonates often targets the isomeric form, 2-propyne-1-sulfonic acid, sodium salt (also known as sodium propargyl sulfonate), due to the reactivity of the propargylic position. nih.gov These established methods provide a foundational context for developing pathways to the less common 1-propyne-1-sulfonate isomer.

Sulfonation Reactions Utilizing Propargylic Precursors

A primary and well-established route to analogous alkyne sulfonates involves the use of propargylic precursors. nih.govorganic-chemistry.orgresearchgate.net This method typically employs a propargyl halide, such as propargyl bromide, which undergoes a nucleophilic substitution reaction with a sulfite (B76179) salt.

The reaction proceeds via a standard SN2 mechanism where the sulfite anion displaces the halide leaving group. masterorganicchemistry.comopenochem.org This pathway reliably produces sodium propargyl sulfonate, where the sulfonate group is attached to the CH₂ group adjacent to the carbon-carbon triple bond. researchgate.net This method is effective for generating the 2-propyne-1-sulfonate isomer but is unsuitable for the direct synthesis of 1-propyne-1-sulfonic acid, sodium salt.

Nucleophilic Addition of Sulfite to Activated Alkynes

Another significant strategy for synthesizing sulfonates involves the nucleophilic addition of a sulfite or bisulfite salt to an "activated" alkyne. bham.ac.uk Alkynes are rendered susceptible to nucleophilic attack when they are conjugated with an electron-withdrawing group (EWG), such as a ketone, ester, or nitrile. msu.edulibretexts.org

This reaction is a Michael-type conjugate addition. The electron-withdrawing nature of the substituent polarizes the alkyne, making the β-carbon electrophilic and susceptible to attack by the nucleophilic sulfite ion. This method typically results in the formation of a vinyl sulfonate, where the sulfonate group is attached to one of the carbons of the former triple bond. While this approach is powerful for creating substituted alkene sulfonates, it is not directly applicable to the synthesis of 1-propyne-1-sulfonic acid, as propyne (B1212725) itself lacks the requisite activation by an electron-withdrawing group.

Development of Novel Synthetic Pathways for this compound

Direct synthetic routes to this compound are not widely documented, necessitating the development of novel pathways. A plausible and chemically sound approach involves the direct sulfonation of the terminal alkyne, propyne, by leveraging the acidity of the terminal C-H bond.

This proposed two-step synthesis would proceed as follows:

Deprotonation: The terminal proton of propyne (pKa ≈ 25) is acidic enough to be removed by a very strong base, such as an organolithium reagent (e.g., n-butyllithium) or sodium amide (NaNH₂), to form a sodium propynilide (acetylide) intermediate. masterorganicchemistry.comwikipedia.orgchemistrysteps.com This reaction is typically carried out in an anhydrous aprotic solvent like ether or liquid ammonia (B1221849). wikipedia.org

Sulfonation: The resulting acetylide anion is a potent nucleophile. chemistrysteps.comlibretexts.org This intermediate can then be reacted with a suitable sulfonating agent. A common electrophilic source of sulfur for such reactions is sulfur dioxide (SO₂). The acetylide would attack the sulfur atom of SO₂, followed by an oxidative workup or neutralization with a sodium base to yield the final sodium salt. rsc.org This method allows for the direct formation of the C-S bond at the terminal carbon of the triple bond, leading to the desired 1-propyne-1-sulfonate structure.

Optimization of Reaction Conditions and Yield in the Synthesis of this compound

The yield of the proposed synthesis for this compound is contingent on the careful optimization of several reaction parameters. Key variables in both the deprotonation and sulfonation steps must be controlled to maximize product formation and minimize side reactions.

Key Optimization Parameters:

Base Selection: The choice of base is critical for efficient deprotonation. While n-BuLi is effective, sodium amide is also a viable, though potentially less reactive, option. The strength and steric bulk of the base can influence the reaction rate and prevent unwanted side reactions. openochem.org

Solvent: Anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are essential to prevent the protonation of the highly basic acetylide intermediate.

Temperature: Deprotonation reactions are often conducted at low temperatures (e.g., -78 °C) to control reactivity and improve selectivity. The subsequent sulfonation step may require a gradual warming to facilitate the reaction.

Sulfonating Agent: The choice and delivery of the sulfonating agent are crucial. Gaseous sulfur trioxide (SO₃) is a powerful but aggressive sulfonating agent that can lead to over-sulfonation and byproduct formation. mdpi.com The use of sulfur dioxide followed by an oxidative quench is a milder alternative.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome |

|---|---|---|---|---|

| Base | n-BuLi | NaNH₂ | LDA | n-BuLi offers rapid deprotonation. NaNH₂ is safer but may require longer reaction times. LDA provides a strong, non-nucleophilic base. |

| Solvent | Diethyl Ether | THF | Liquid Ammonia | THF can better solvate intermediates. Liquid ammonia is the classic solvent for NaNH₂ reactions. |

| Temperature (°C) | -78 | -40 | 0 | Lower temperatures generally increase selectivity and minimize side reactions with highly reactive organometallic intermediates. |

| Sulfonating Agent | SO₂ then H₂O₂ | SO₃-Pyridine complex | DABSO (SO₂ surrogate) | SO₂/H₂O₂ offers a controlled route. SO₃ complexes are milder than free SO₃. DABSO is a solid, easily handled source of SO₂. rsc.org |

Purification Techniques and Purity Assessment Methodologies in Alkyne Sulfonate Synthesis

The purification of sodium alkyne sulfonates, which are non-volatile, water-soluble salts, requires specific techniques to separate them from inorganic byproducts and unreacted starting materials.

Purification Techniques:

Recrystallization: This is a common method for purifying solid sulfonate salts. A suitable solvent system, often a mixture of an alcohol (like ethanol (B145695) or isopropanol) and water, is used to dissolve the crude product at an elevated temperature, followed by cooling to induce crystallization of the purified salt. rsc.org

Extraction/Washing: A slurry of the crude product in a minimal amount of water can be washed with an organic solvent to remove non-polar organic impurities. google.com Alternatively, dissolving the crude product in a solvent mixture and washing with a brine solution can help remove inorganic salts. osti.gov

Dialysis: For removing small molecule impurities from aqueous solutions of sulfonate salts, dialysis can be an effective, albeit slower, method. researchgate.net

Purity Assessment Methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure. For this compound, one would expect to see a characteristic signal for the methyl (CH₃) group and the two distinct sp-hybridized carbons of the alkyne.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, including the C≡C triple bond stretch (typically around 2100-2260 cm⁻¹) and the strong, characteristic symmetric and asymmetric stretches of the sulfonate (SO₃) group (around 1040-1080 cm⁻¹ and 1170-1250 cm⁻¹).

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with an ion-pairing agent, can be used to assess the purity of the sulfonate salt and quantify any impurities.

Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and sulfur, which can be compared to the calculated theoretical values to confirm the empirical formula of the synthesized compound.

Spectroscopic Characterization and Structural Analysis of 1 Propyne 1 Sulfonic Acid, Sodium Salt

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 1-Propyne-1-sulfonic acid, sodium salt, ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing a single signal corresponding to the methyl (CH₃) protons. Due to the electron-withdrawing nature of the sulfonate group and the anisotropic effect of the carbon-carbon triple bond, this signal would likely appear as a singlet in the range of δ 2.0-3.0 ppm. The absence of adjacent protons would result in a singlet multiplicity.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be crucial for confirming the presence of the three distinct carbon atoms. The methyl carbon (CH₃) would be expected to resonate in the upfield region of the spectrum. The two sp-hybridized carbons of the alkyne would appear in the midfield region, typically between δ 70 and 90 ppm. The carbon atom directly attached to the electron-withdrawing sulfonate group would be expected to be deshielded and resonate at a higher chemical shift compared to the terminal methyl-substituted alkyne carbon.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H (CH₃) | 2.0 - 3.0 | Singlet |

| ¹³C (CH₃) | 5 - 15 | Quartet (in ¹H-coupled) |

| ¹³C (C≡C) | 70 - 90 | - |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups within a molecule.

FTIR Spectroscopy: The infrared spectrum of this compound would be dominated by strong absorptions from the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as strong bands in the regions of 1350-1300 cm⁻¹ and 1175-1150 cm⁻¹, respectively. The C≡C triple bond stretch, while sometimes weak in symmetrical alkynes, should be observable in the 2260-2100 cm⁻¹ region, likely with weak to medium intensity due to the asymmetry introduced by the sulfonate group. The C-S bond stretch would be expected in the 800-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the carbon-carbon triple bond. The C≡C stretching vibration typically gives a strong signal in the Raman spectrum, complementing the often weak signal in the IR spectrum. The symmetric vibrations of the sulfonate group would also be Raman active.

Key Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C≡C Stretch | 2260 - 2100 | FTIR (weak-medium), Raman (strong) |

| S=O Asymmetric Stretch | 1350 - 1300 | FTIR (strong) |

| S=O Symmetric Stretch | 1175 - 1150 | FTIR (strong), Raman (medium) |

Mass Spectrometric Approaches for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₃H₃NaO₃S), the exact mass can be calculated and compared with experimental results from high-resolution mass spectrometry.

The calculated monoisotopic mass of the anion [C₃H₃O₃S]⁻ is approximately 118.98 Da. In negative ion mode electrospray ionization (ESI-MS), a prominent peak at this m/z value would be expected. In positive ion mode, adducts such as [M+Na]⁺ or [M+H]⁺ could be observed, though the pre-existing sodium salt makes the analysis in positive mode more complex. Fragmentation patterns in tandem MS (MS/MS) studies could reveal the loss of SO₃ (80 Da) or other characteristic fragments, further confirming the structure. Impurity profiling could also be achieved by identifying other ions present in the mass spectrum.

Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Ionization Mode |

|---|---|---|

| [C₃H₃O₃S]⁻ | 118.98 | Negative ESI |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.

If a crystal structure were determined, it would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. The linear geometry of the alkyne group would be confirmed. The geometry around the sulfur atom in the sulfonate group is expected to be tetrahedral. The crystal structure would also detail the coordination of the sodium cation with the oxygen atoms of the sulfonate group, which could involve interactions with sulfonate groups of neighboring molecules, leading to a polymeric network in the solid state. To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database.

Table of Compounds Mentioned

| Compound Name |

|---|

Reactivity and Reaction Mechanisms of 1 Propyne 1 Sulfonic Acid, Sodium Salt

Reactivity of the Terminal Alkyne Moiety and Its Synthetic Utility (e.g., "Click Chemistry" Potential)

The terminal alkyne is the most reactive site of the molecule. The hydrogen atom attached to the sp-hybridized carbon is weakly acidic and can be removed by a strong base to form a sodium acetylide. doubtnut.com This acetylide is a potent nucleophile, enabling carbon-carbon bond formation.

A significant application of terminal alkynes is in the realm of "click chemistry," a concept introduced by K. Barry Sharpless. sigmaaldrich.com These reactions are known for their high yields, stereospecificity, and tolerance of a wide range of functional groups. organic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. interchim.fr Given its terminal alkyne structure, 1-propyne-1-sulfonic acid, sodium salt is an excellent candidate for CuAAC reactions. This reaction would proceed by coordinating the alkyne with a copper(I) catalyst, which then reacts with an organic azide to yield a highly functionalized triazole, retaining the sulfonate group. acs.org This potential makes the compound a useful building block for synthesizing complex molecules for materials science or pharmaceutical applications. nih.gov

Table 1: Potential "Click Chemistry" Reactions

| Reactant | Catalyst/Conditions | Potential Product | Synthetic Utility |

|---|---|---|---|

| Benzyl Azide | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Sodium 1-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-1-yne-1-sulfonate | Synthesis of functionalized triazoles |

| Azido-functionalized Polymer | Cu(I) source, various solvents | Polymer grafted with propyne (B1212725) sulfonate units | Modification of polymer properties (e.g., hydrophilicity) |

| 3-Azidocoumarin | Cu(I) source | Coumarin-triazole-sulfonate conjugate | Creation of fluorescent probes or bioactive molecules |

Transformations Involving the Sulfonate Functional Group

The sulfonate group (R-SO₃⁻) is the conjugate base of a strong sulfonic acid, making it an excellent leaving group in nucleophilic substitution reactions, analogous to halides. wikipedia.org However, in the case of 1-propyne-1-sulfonic acid, the sulfonate is attached to an sp-hybridized carbon, which makes nucleophilic substitution at this carbon (an Sₙ2-type reaction) generally difficult and less common than reactions at the alkyne.

Transformations would more likely involve the sulfonate group acting as a leaving group in different contexts, such as in certain metal-catalyzed cross-coupling reactions where the C–S bond is activated. The sulfonate group itself is generally stable and resistant to many chemical conditions, including moderate acids and oxidizing agents. acs.org While simple alkyl sulfonate esters are potent electrophiles, the anionic sodium salt form is nucleophilic and generally requires conversion to a more reactive species (like a sulfonyl halide) for transformations where it is not acting as a leaving group. nih.gov For instance, prop-1-yne-1-sulfonyl chloride, a related compound, readily reacts with nucleophiles like amines or alcohols to form sulfonamides and sulfonates, respectively. evitachem.com

Table 2: Potential Transformations Involving the Sulfonate Moiety

| Reaction Type | Reagents | Potential Product Type | Notes |

|---|---|---|---|

| Nucleophilic Substitution (as leaving group) | Organometallic reagents (e.g., Grignards) with Ni or Fe catalyst | Aryl- or alkyl-substituted propyne | Requires metal catalysis to activate the C–S bond. |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Reduction of the alkyne is more likely. | The sulfonate group is generally resistant to reduction. |

| Conversion to Sulfonyl Halide | e.g., PCl₅ or SOCl₂ | Prop-1-yne-1-sulfonyl chloride | Creates a more reactive intermediate for further synthesis. |

Metal-Catalyzed Reactions Incorporating this compound

The terminal alkyne functionality of this compound makes it a prime candidate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

One of the most important reactions for terminal alkynes is the Sonogashira coupling. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. This would allow for the direct attachment of the propynylsulfonate moiety to aromatic or olefinic systems, providing a direct route to highly conjugated molecules.

Other metal-catalyzed reactions could include:

Nickel-catalyzed coupling: Similar to palladium, nickel catalysts can be used to couple the alkyne with other organic electrophiles. semanticscholar.org Nickel catalysis can sometimes offer different reactivity or be more cost-effective.

Iron-catalyzed coupling: Iron catalysts have emerged as a less toxic and more abundant alternative for cross-coupling reactions, including those involving C-S bond activation. sgitolab.com

Rhodium and Ruthenium-catalyzed reactions: These metals can catalyze various transformations of alkynes, including cycloadditions and enyne formations. nih.gov

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Potential Product Class |

|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide (e.g., Iodobenzene) | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base | Aryl- or vinyl-substituted alkynyl sulfonates |

| Heck-type Reaction | Alkene | Pd catalyst | Conjugated enynes |

| C-S Cross-Coupling | Aryl Boronic Acid | Ni or Fe catalyst | Aryl-substituted propyne (sulfonate as leaving group) |

Regioselectivity and Stereoselectivity in Reactions of Propyne Sulfonates

Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions. acs.org In reactions involving the unsymmetrical triple bond of this compound, the directing effect of the sulfonate group is crucial.

The sulfonate group is strongly electron-withdrawing. In electrophilic addition reactions (e.g., addition of H-X), this electronic effect governs the regiochemical outcome. The sulfonate group destabilizes the formation of an adjacent positive charge (a vinyl cation). Therefore, the electrophile (e.g., H⁺) would preferentially add to the terminal carbon (C2), placing the transient positive charge on the carbon bearing the sulfonate group (C1), which is then attacked by the nucleophile. However, a more plausible mechanism involves the formation of the more stable vinyl cation at C2. This would lead to what is known as anti-Markovnikov addition, where the nucleophilic part of the reagent adds to the C1 carbon.

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key consideration. For example, in hydrosulfonylation reactions of alkynylcarbonyl compounds, high regio- and stereoselectivity are observed, typically yielding Z-isomers via a specific ethenium intermediate mechanism. acs.org Similarly, the reduction of the alkyne to an alkene can be controlled to produce either the cis (Z) or trans (E) isomer by choosing the appropriate catalyst (e.g., Lindlar's catalyst for Z-alkenes, or Na/NH₃ for E-alkenes).

Table 4: Predicted Selectivity in Addition Reactions

| Reaction | Reagent | Predicted Regioselectivity | Predicted Stereoselectivity |

|---|---|---|---|

| Hydrohalogenation | H-Br | Br adds to C1 (anti-Markovnikov) | Mixture of E/Z isomers possible, often with preference for syn-addition. |

| Hydration (acid-catalyzed) | H₂O, H₂SO₄, HgSO₄ | Oxygen adds to C2 (Markovnikov) due to stabilization of the intermediate by the methyl group, leading to a ketone after tautomerization. | Not applicable. |

| Catalytic Hydrogenation | H₂ / Lindlar's Catalyst | Not applicable. | syn-addition leading to Z-alkene. |

| Catalytic Hydrogenation | H₂ / Pd/C | Not applicable. | Complete reduction to the alkane. |

Theoretical and Computational Investigations of 1 Propyne 1 Sulfonic Acid, Sodium Salt

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given arrangement of atoms, providing detailed information about its geometry and electron distribution.

Molecular Geometry: The geometry of 1-propyne-1-sulfonic acid, sodium salt is characterized by the presence of a carbon-carbon triple bond (C≡C) and a sulfonate group (-SO₃⁻). The carbon atoms involved in the triple bond are sp-hybridized, which dictates a linear geometry with a bond angle of approximately 180°. fctemis.orgunacademy.com This linearity is a key feature of alkynes. unacademy.com The geometry of the sulfonate group is tetrahedral around the sulfur atom. Optimization of the molecular structure using methods like Density Functional Theory (DFT) would provide precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: The electronic structure of alkynes is defined by the C≡C triple bond, which consists of one strong sigma (σ) bond and two weaker pi (π) bonds. fctemis.orglibretexts.org This region is electron-rich, making it a site of high reactivity. The sulfonate group is strongly electron-withdrawing, which significantly influences the electronic distribution across the molecule. This polarization can be quantified through calculations of atomic charges and the molecular dipole moment. The high s-character of the sp-hybridized carbon atom attached to the sulfonate group also increases its electronegativity. unacademy.com

Table 5.1.1: Calculated Electronic Properties of Alkyne and Sulfonate Moieties

| Property | Feature | Description |

|---|---|---|

| Hybridization | C(1) and C(2) of Propyne (B1212725) | sp hybridization, leading to a linear C-C≡C-S backbone. unacademy.com |

| Electron Density | C≡C Bond | High electron density due to two π-bonds, making it susceptible to electrophilic attack. mdpi.com |

| Charge Distribution | Sulfonate Group (-SO₃⁻) | The negative charge is delocalized over the three oxygen atoms, stabilized by resonance. |

| Inductive Effect | Sulfonate Group | Strong electron-withdrawing (-I) effect, polarizing the C-S bond. |

This table presents theoretical data based on the general principles of organic chemistry.

Reaction Mechanism Studies and Transition State Analysis of this compound Reactions

Computational chemistry is instrumental in elucidating reaction pathways and determining the energetics of chemical transformations. For this compound, studies would focus on the characteristic reactions of alkynes.

Addition Reactions: Like other alkynes, the primary reactions involve the addition across the triple bond. masterorganicchemistry.com Computational studies can model the step-by-step mechanism of reactions such as hydrogenation, halogenation, and hydration. For instance, in hydration, theoretical calculations can determine whether the reaction follows a Markovnikov or anti-Markovnikov addition pattern and elucidate the tautomerism of the resulting enol to a more stable ketone or aldehyde. youtube.comyoutube.com

Transition State Analysis: For any proposed reaction mechanism, the transition state (TS) represents the highest energy point along the reaction coordinate. Locating the TS structure and calculating its energy (the activation energy) is crucial for understanding the reaction kinetics. For example, in the oxysulfonylation of alkynes, a possible radical mechanism has been proposed which could be investigated computationally to validate the proposed intermediates and transition states. mdpi.com Frequency calculations are performed to confirm a true transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction path.

Table 5.2.1: Theoretical Investigation of a Hypothetical Hydrohalogenation Reaction

| Step | Description | Computational Focus |

|---|---|---|

| 1. Initial Attack | The electrophile (e.g., H⁺ from HBr) attacks the electron-rich alkyne π-system. | Calculation of the stability of the resulting vinylic carbocation intermediate. |

| 2. Transition State 1 | The energy barrier for the formation of the carbocation. | Locating the TS structure and calculating the activation energy (ΔG‡). |

| 3. Nucleophilic Attack | The nucleophile (Br⁻) attacks the carbocation. | Modeling the formation of the final product, considering stereochemistry (syn- or anti-addition). youtube.com |

| 4. Second Addition | If excess HBr is present, a second addition reaction can occur. | Modeling the subsequent reaction steps and their respective transition states. |

This table outlines a theoretical workflow for studying a common alkyne reaction.

Molecular Dynamics Simulations of Intermolecular Interactions in Solution and Condensed Phases

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. For the sodium salt of 1-propyne-1-sulfonic acid, MD simulations are essential for understanding its behavior in aqueous solutions.

Solvation and Hydration: In water, the sodium cation (Na⁺) and the sulfonate anion (CH₃-C≡C-SO₃⁻) will be solvated by water molecules. MD simulations can reveal the structure of the hydration shells around these ions. The simulations would show water molecules orienting their oxygen atoms towards the Na⁺ ion and their hydrogen atoms towards the negatively charged oxygen atoms of the sulfonate group. khanacademy.org The number of water molecules in the first and second hydration shells (the coordination number) can be calculated from the simulation trajectory. wesleyan.edu

Ion Pairing: MD simulations can also investigate the extent of ion pairing between the Na⁺ cation and the sulfonate anion in solutions of varying concentrations. The potential of mean force (PMF) can be calculated to determine the free energy profile of bringing the two ions together, identifying stable configurations such as contact ion pairs and solvent-separated ion pairs. The strength of this interaction is influenced by the Lennard-Jones parameters used for the sodium ions and the sulfonate's oxygen atoms in the simulation's force field. nih.gov

Interactions with Other Molecules: The presence of both a hydrophobic propyne tail and a hydrophilic ionic head makes this molecule an interesting candidate for studying interactions at interfaces or with other solutes. Simulations could model its aggregation behavior or its interaction with surfaces, which is relevant in applications like electrocatalysis where sulfonate groups can adjust the interfacial water structure. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model or aid in the interpretation of experimental results.

Vibrational Spectroscopy (IR and Raman): Frequency calculations using methods like DFT can predict the vibrational modes of the molecule. The resulting frequencies and intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. Key predicted peaks would include the C≡C triple bond stretch (typically around 2100-2260 cm⁻¹), the symmetric and asymmetric stretches of the S-O bonds in the sulfonate group, and various C-H and C-S stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C nuclei by calculating the magnetic shielding tensors. These predictions are valuable for assigning peaks in experimental NMR spectra. For 1-propyne-1-sulfonic acid, calculations would predict the chemical shifts for the methyl protons and the sp³-hybridized methyl carbon, as well as for the two sp-hybridized carbons of the alkyne group.

Table 5.4.1: Predicted Spectroscopic Data for 1-Propyne-1-sulfonic Acid Moiety

| Spectroscopy | Parameter | Predicted Feature/Region |

|---|---|---|

| IR | Vibrational Frequency | C≡C stretch: ~2150 cm⁻¹; SO₃⁻ asymmetric stretch: ~1200 cm⁻¹; SO₃⁻ symmetric stretch: ~1050 cm⁻¹ |

| ¹³C NMR | Chemical Shift (δ) | sp Carbons (C≡C): ~70-90 ppm; sp³ Carbon (-CH₃): ~5-15 ppm |

| ¹H NMR | Chemical Shift (δ) | Methyl Protons (-CH₃): ~1.8-2.5 ppm |

Note: These are approximate values based on typical ranges for these functional groups. Actual values would be determined via specific quantum chemical calculations.

Theoretical Basis for Aqueous Solution Behavior of Alkyne Sulfonates (e.g., pH Anomalies and Solvent Effects)

The behavior of this compound in aqueous solution is governed by the interplay of its functional groups with the solvent. Theoretical models can help explain macroscopic properties like pH and solubility.

Acidity and pH: 1-Propyne-1-sulfonic acid is the conjugate acid of the salt. Sulfonic acids are generally strong acids, meaning they fully dissociate in water to form the sulfonate anion and a hydronium ion (H₃O⁺). Therefore, an aqueous solution of the acid would be highly acidic. The sodium salt, being the salt of a strong acid and a strong base (NaOH), would be expected to form a neutral solution (pH ≈ 7). Computational models can calculate the pKa of the sulfonic acid to confirm its strong acidity. While terminal alkynes can be weakly acidic, the C-H bond in 1-propyne is not at the terminus of the triple bond, and its acidity is not a primary factor in the solution's pH. srmist.edu.in

Solvent Effects: The solubility and behavior of the compound are highly dependent on the solvent. In polar solvents like water, the ionic sulfonate group and the sodium cation are well-solvated, leading to good solubility. srmist.edu.in In nonpolar solvents, solubility would be poor. fctemis.org Solvatochromism, the change in the color of a substance with solvent polarity, can be studied computationally by modeling the electronic transitions in different solvent environments using implicit or explicit solvent models. The effect of the solvent on spectral shifts can be analyzed to understand the nature of solute-solvent interactions. researchgate.net

Table 5.5.1: Summary of Theoretical Compound Names

| Compound Name |

|---|

| This compound |

| 1-Propyne-1-sulfonic acid |

| Sodium hydroxide |

| Hydronium |

| Sodium cation |

Applications in Organic Synthesis and Fine Chemical Production

Role as a Building Block in the Synthesis of Complex Organic Molecules

The fundamental value of 1-propyne-1-sulfonic acid, sodium salt in organic synthesis lies in its capacity to act as a versatile three-carbon building block. The internal alkyne is a key reactive site for constructing more complex molecular skeletons. Unlike terminal alkynes, which readily undergo deprotonation and coupling reactions at the terminal carbon, the internal nature of the triple bond in this molecule directs its reactivity towards addition and cycloaddition pathways.

The electron-withdrawing sulfonate group significantly polarizes the triple bond, making it more susceptible to nucleophilic attack than a standard internal alkyne. This electronic feature enables a range of transformations that are crucial for building intricate molecular architectures. The sulfonate group itself provides high water solubility to the building block and subsequent intermediates, which can be advantageous for certain reaction conditions and purification processes.

Potential Synthetic Transformations:

| Reaction Type | Reagents & Conditions | Resulting Structure | Significance |

| Nucleophilic Addition | Nucleophiles (e.g., amines, thiols) | Substituted alkenyl sulfonates | Formation of functionalized alkenes with defined stereochemistry. |

| [3+2] Cycloaddition | Azides, Nitrones | Substituted triazoles, isoxazoles | Construction of five-membered heterocyclic rings, common in pharmaceuticals. |

| [4+2] Cycloaddition (Diels-Alder) | Dienes | Substituted cyclohexadienes | Formation of six-membered rings, a core reaction in organic synthesis. |

| Hydration | H₂O, Acid catalyst | β-Keto sulfonic acids | Introduction of a ketone functionality adjacent to the sulfonate group. |

These reactions demonstrate the potential of this compound to introduce both a sulfonate moiety and a versatile carbon framework into a target molecule, facilitating the assembly of complex structures.

Utilization in the Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

The incorporation of sulfonate groups is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. Sulfonates are highly polar and can exist as anions at physiological pH, which can significantly improve aqueous solubility and reduce the likelihood of metabolic degradation at other sites.

This compound serves as a potential reagent for introducing the sulfonate group into molecules intended for biological applications. The rigid propynyl (B12738560) linker can act as a spacer, holding different parts of a molecule in a specific spatial orientation, which is often critical for binding to biological targets like enzymes or receptors.

While specific examples of marketed drugs synthesized directly from this reagent are not prominent in the literature, its constituent parts are relevant to pharmacologically active compounds. The sulfonamide functional group, a close relative of the sulfonate, is present in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants. researchgate.net Research into synthetic approaches for biologically active sulfonates has highlighted their potential, for instance, in developing compounds with anti-HIV-1 activity. ucl.ac.uk The use of this compound could provide a direct route to novel sulfonate-containing compounds for biological screening.

Table of Relevant Functional Groups in Medicinal Chemistry:

| Functional Group/Moiety | Provided by Reagent | Role in Bioactive Molecules | Example Drug Class |

| Sulfonate (-SO₃⁻) | Yes | Increases water solubility, mimics phosphate (B84403) groups, improves pharmacokinetic profile. | Anti-coagulants, Anti-HIV agents |

| Rigid Alkyne Linker | Yes | Provides structural rigidity, acts as a non-rotatable spacer between pharmacophores. | Anticancer agents, Protease inhibitors |

| Sulfonamide (-SO₂NR₂) | Related Structure | Core of many drug classes, binds to enzyme active sites. | Sulfa antibiotics, Diuretics |

Development of Specialty Chemicals Incorporating the 1-Propyne-1-sulfonate Moiety

The dual functionality of this compound makes it a candidate for the synthesis of specialty chemicals, particularly functional polymers. The alkyne group can participate in polymerization reactions, while the sodium sulfonate group imparts unique properties to the resulting material.

By analogy with related unsaturated sulfonic acid salts, this compound could be used as a monomer or co-monomer in the production of polyelectrolytes. These polymers, which contain ionic repeating units, are used in a wide range of applications:

Water Treatment: As flocculants or scale inhibitors, where the anionic sulfonate groups can bind to cations like Ca²⁺ and Mg²⁺, preventing the formation of mineral scale.

Dispersants: To stabilize colloidal suspensions in paints, pigments, and industrial formulations.

Ion-Exchange Resins: The sulfonate groups can act as fixed ionic sites for separating or removing ions from a solution.

The alkyne functionality offers additional possibilities for creating advanced materials. For instance, it could be used for post-polymerization modification via "click chemistry" reactions or as a site for cross-linking, which would enhance the thermal and mechanical stability of the polymer.

Catalytic Roles of this compound in Organic Transformations

There is currently a lack of scientific literature describing the use of this compound as a catalyst in organic reactions. Its chemical nature makes it an unlikely candidate for many common catalytic roles.

1-Propyne-1-sulfonic acid is a strong acid. Its corresponding sodium salt, the compound , is therefore the salt of a strong acid and a strong base (NaOH). In solution, it is expected to be essentially neutral and would not function as either a Brønsted-Lowry acid or base catalyst. This is in contrast to sulfonic acids (R-SO₃H), which are widely used as strong acid catalysts in reactions like esterification and alkylation.

A hypothetical catalytic role could involve its use as a ligand in organometallic catalysis. The alkyne's π-system could coordinate to a transition metal center, and the sulfonate group could influence the solubility of the catalyst complex, potentially enabling reactions in aqueous media. However, this application remains speculative and is not supported by current research findings.

Comparison of Catalytic Potential:

| Compound Type | Chemical Nature | Catalytic Role |

| Sulfonic Acid (R-SO₃H) | Strong Brønsted Acid | Acid catalyst (donates H⁺) |

| Sodium Sulfonate (R-SO₃Na) | Neutral Salt | Generally non-catalytic; potential but undocumented role as a ligand. |

Applications in Polymer Science and Engineering

1-Propyne-1-sulfonic Acid, Sodium Salt as a Monomer or Co-Monomer in Polymerization Processes

The unique chemical structure of this compound, featuring both a reactive alkyne group and an ionic sulfonate group, suggests its utility as a monomer or co-monomer in the synthesis of functional polymers. The presence of the triple bond allows for its participation in various polymerization reactions, while the sulfonate group can impart specific properties to the resulting polymer.

Free Radical Polymerization Studies

In a hypothetical free radical polymerization, an initiator would generate a free radical that adds to the triple bond of the this compound monomer. The resulting vinyl radical would then propagate by adding to subsequent monomer units.

Table 1: Hypothetical Parameters for Free Radical Polymerization

| Parameter | Description | Potential Considerations for this compound |

| Initiator | A compound that generates free radicals upon decomposition (e.g., AIBN, benzoyl peroxide). | The choice of initiator would depend on the polymerization medium (aqueous or organic). |

| Solvent | The medium in which the polymerization is carried out. | Due to the ionic nature of the sodium salt, a polar solvent like water or DMF would likely be required. |

| Temperature | Affects the rate of initiator decomposition and propagation. | Optimization would be needed to balance polymerization rate and control over polymer structure. |

| Monomer Concentration | Influences the rate of polymerization and the final molecular weight. | Higher concentrations could lead to faster rates but may also increase the likelihood of side reactions. |

Controlled Radical Polymerization (e.g., RAFT) of Alkyne Sulfonates

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and dispersity. While the RAFT polymerization of this compound has not been specifically documented, the RAFT methodology is known for its tolerance to a wide range of functional monomers. The successful RAFT polymerization of other sulfonated monomers, such as styrene (B11656) sulfonate, suggests that a similar approach could be applied to alkyne sulfonates.

A suitable RAFT agent would be required to mediate the polymerization, allowing for the controlled growth of polymer chains. This would enable the synthesis of well-defined homopolymers or block copolymers containing 1-propyne-1-sulfonate units.

Copolymerization with Acrylic and Vinyl Monomers

A significant potential application of this compound lies in its use as a co-monomer with more common acrylic and vinyl monomers. Copolymerization allows for the modification of existing polymer properties by incorporating a small amount of a functional monomer. The introduction of the sulfonate group via copolymerization can significantly alter the characteristics of the resulting polymer. For instance, copolymers of acrylic acid and sodium vinylsulfonate have been utilized as dispersants in boiler applications.

The reactivity ratios of this compound with various co-monomers would need to be determined to predict the composition of the resulting copolymer. These ratios describe the relative reactivity of each monomer towards the propagating radical chain ends.

Table 2: Potential Co-monomers for this compound

| Monomer Class | Examples | Potential Application of Copolymer |

| Acrylic Monomers | Acrylic acid, Methyl acrylate, Acrylamide | Hydrogels, dispersants, adhesives |

| Vinyl Monomers | Styrene, Vinyl acetate, N-vinylpyrrolidone | Emulsion polymers, coatings, membranes |

Influence of 1-Propyne-1-sulfonate Units on Polymer Architecture and Macromolecular Properties

The incorporation of 1-propyne-1-sulfonate units into a polymer backbone is expected to have a profound impact on the material's architecture and properties, primarily due to the presence of the ionic sulfonate group.

Impact on Dye Affinity and Color Fastness in Textile Applications

Sulfonated polymers are widely used in the textile industry to improve the dyeability of synthetic fibers. The sulfonate groups act as dyeing sites for cationic (basic) dyes. By introducing 1-propyne-1-sulfonate units into a polymer, the resulting material would likely exhibit an enhanced affinity for such dyes. This interaction is based on the electrostatic attraction between the negatively charged sulfonate groups and the positively charged dye molecules.

This improved dye affinity can lead to several benefits in textile applications:

Deeper Shades: A higher concentration of dye sites allows for the fixation of more dye molecules, resulting in more intense colors.

Improved Color Fastness: The strong ionic interaction between the dye and the polymer can lead to better wash fastness, preventing the dye from bleeding during laundering.

Uniform Dyeing: The even distribution of sulfonate groups along the polymer chain can promote level dyeing, ensuring a consistent color across the fabric. Aromatic sulfonic acids are known to act as leveling agents, ensuring an even distribution of dye. capitalresin.com

Enhancement of Heat Resistance and Flexibility in Polymeric Materials

The introduction of sulfonate groups can influence the thermal and mechanical properties of polymers. The strong ionic interactions between sulfonate groups can act as physical crosslinks, which can enhance the thermal stability of the polymer. Studies on various sulfonated polymers have shown that the presence of sulfonate groups can increase the glass transition temperature (Tg) and the decomposition temperature of the material. For instance, sulfonated poly(arylenethioethersulfone)s have demonstrated excellent thermal stability. ipfdd.de The incorporation of monomers like acrylamido methylpropane sulfonate (AMPS) has been shown to improve the thermal stability of polyacrylamides. eor-alliance.com

However, the effect on flexibility can be more complex. The ionic interactions that enhance thermal stability can also make the polymer more rigid. On the other hand, the introduction of sulfonate groups can disrupt the packing of polymer chains, potentially leading to an increase in flexibility, particularly in the presence of plasticizers like water. The inherent flexibility of the polymer backbone also plays a crucial role. nih.gov Sulfonated poly(arylenethioethersulfone)s have been shown to form tough and flexible membranes. ipfdd.de

Table 3: Expected Influence of 1-Propyne-1-sulfonate Units on Polymer Properties

| Property | Expected Effect | Rationale |

| Dye Affinity (Cationic Dyes) | Increased | Introduction of anionic sulfonate groups as dye sites. |

| Color Fastness | Improved | Strong ionic interactions between sulfonate groups and dye molecules. |

| Heat Resistance | Enhanced | Ionic crosslinking and strong intermolecular forces. |

| Flexibility | Variable | Can increase rigidity due to ionic interactions or increase flexibility by disrupting chain packing. Dependent on the base polymer and presence of plasticizers. |

Synthesis and Characterization of Hydrogels Containing 1-Propyne-1-sulfonate Derivatives

The unique molecular structure of this compound, featuring a terminal alkyne group, makes it a prime candidate for incorporation into hydrogel networks via "click chemistry," specifically through thiol-yne reactions. nii.ac.jppolito.it Hydrogels are three-dimensional, water-swollen polymer networks with applications in biomedical fields like tissue engineering and drug delivery. nii.ac.jp The thiol-yne reaction is a highly efficient and cytocompatible method for forming these networks under mild conditions, often initiated by light (photopolymerization). polito.itoup.com

The general principle involves the reaction between a multifunctional thiol (a molecule with multiple -SH groups) and a multifunctional alkyne (a molecule with multiple -C≡CH groups). The presence of the sulfonate group (SO₃⁻) from the 1-propyne-1-sulfonate moiety would impart a negative charge to the hydrogel network. This anionic character can significantly influence the hydrogel's properties, such as its swelling capacity, mechanical strength, and ability to interact with biological molecules. nih.gov

For instance, a hypothetical hydrogel could be synthesized by reacting a dithiol crosslinker, such as dithiothreitol (B142953) (DTT) or a polyethylene (B3416737) glycol (PEG)-dithiol, with this compound. In this scenario, the propynyl (B12738560) sulfonate acts as a functional monomer that gets incorporated into the polymer chains.

Table 1: Representative Components for a Hypothetical Thiol-Yne Sulfonated Hydrogel

| Component Role | Chemical Compound | Rationale for Use |

| Alkyne-bearing Monomer | This compound | Provides alkyne groups for crosslinking and sulfonate groups for functionality. |

| Thiol Crosslinker | Poly(ethylene glycol) dithiol (PEG-dithiol) | Acts as the linker to form the hydrogel network; biocompatible. |

| Photoinitiator | Lithium acylphosphinate (LAP) | Initiates the thiol-yne reaction upon exposure to visible light. |

| Solvent | Phosphate-buffered saline (PBS) | Provides a biocompatible aqueous environment for gel formation. |

Functionalization of Polymeric Materials with 1-Propyne-1-sulfonate Moieties

The terminal alkyne of this compound (also known as sodium propargyl sulfonate) is a versatile functional handle for modifying existing polymers and biomolecules through the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This reaction allows for the covalent attachment of the sulfonate group onto a wide range of materials, thereby altering their surface properties or bulk characteristics.

A notable example is the functionalization of β-cyclodextrin, a cyclic oligosaccharide. rsc.org In this research, per-6-azido-6-deoxy-β-cyclodextrin (an azide-functionalized polymer) was reacted with sodium propargyl sulfonate in the presence of a copper(I) catalyst to yield a sulfonate-functionalized cyclodextrin (B1172386). rsc.org This process effectively attaches seven sulfonate groups to the cyclodextrin molecule, one for each glucose unit.

The introduction of these highly polar, anionic sulfonate groups can dramatically increase the water solubility of the parent polymer and create new binding sites for cationic molecules or metal ions. The success of such functionalization is confirmed through various analytical techniques.

Table 2: Characterization Data for Sodium Propargyl Sulfonate

| Analysis Technique | Observed Result | Interpretation | Reference |

| ¹H NMR (D₂O, 400 MHz) | δ (ppm) = 3.82 (d, 2H), 2.69 (t, 1H) | Confirms the chemical structure of the sodium propargyl sulfonate starting material. | rsc.org |

The functionalized polymer, in this case, the β-cyclodextrin sulfonate, can be further characterized using methods like FTIR and NMR to confirm the formation of the triazole ring (a hallmark of the CuAAC reaction) and the presence of the sulfonate groups. rsc.org This strategy of using sodium propargyl sulfonate to functionalize azide-modified polymers provides a straightforward and efficient route to creating new materials with tailored ionic properties for a variety of applications.

Applications in Surface Science and Electrochemistry

Role as a Brightening Agent and Leveling Additive in Electroplating Baths (e.g., Nickel Electroplating)

This compound is often classified as a Class I and Class II brightener. mallakchemicals.comsterc.org Class I brighteners, which include aromatic or unsaturated aliphatic sulfonic acids, help to refine the grain structure of the deposit and reduce internal stress. sterc.orgnickelinstitute.org Class II brighteners, often derived from acetylenic compounds, work in conjunction with Class I brighteners to produce a fully bright and leveled deposit. sterc.org Sodium propargyl sulfonate's effectiveness stems from its molecular structure, which includes a triple bond (alkyne group) that influences its reactivity at the electrode surface.

In nickel electroplating baths, the addition of sodium propargyl sulfonate leads to several beneficial effects:

Improved Brightness: It significantly enhances the brightness of the nickel deposit, particularly in high current density areas. gneebio.combright-chemicals.com

Enhanced Leveling: It promotes a smoother and more uniform surface by influencing the metal deposition process, effectively filling in microscopic imperfections on the substrate. mallakchemicals.com

Increased Throwing Power: This refers to the ability of the plating bath to produce a coating of uniform thickness on an irregularly shaped object. Sodium propargyl sulfonate improves this characteristic. mallakchemicals.comgneebio.com

Greater Impurity Tolerance: It helps to maintain the quality of the plating even in the presence of certain contaminants in the bath.

The concentration of sodium propargyl sulfonate in nickel plating baths can vary, but it is typically used in concentrations ranging from 5 to 150 mg/L. mallakchemicals.com It is often used in combination with other additives, such as saccharin (B28170) and other organic compounds, to achieve the desired finish and mechanical properties of the nickel coating. researchgate.netgoogle.com

Below is an interactive data table summarizing the key functions of 1-Propyne-1-sulfonic acid, sodium salt in electroplating:

| Function | Description | Typical Concentration Range (in Nickel Plating) |

| Brightening Agent | Increases the luster and reflectivity of the plated metal surface. | 5 - 150 mg/L mallakchemicals.com |

| Leveling Additive | Promotes a smooth and uniform deposit by preferentially filling in microscopic surface irregularities. | 5 - 150 mg/L mallakchemicals.com |

| Throwing Power Enhancer | Improves the uniformity of the coating thickness on complex-shaped objects. | 5 - 150 mg/L mallakchemicals.com |

| Impurity Tolerance Improver | Helps to mitigate the negative effects of contaminants in the electroplating bath. | 5 - 150 mg/L mallakchemicals.com |

Mechanisms of Action in Metal Surface Interactions and Electrodeposition

The effectiveness of this compound in electroplating is rooted in its interaction with the metal surface during the electrodeposition process. The triple bond in the propyne (B1212725) group is a key feature, making the molecule reactive at the cathode surface. During electrodeposition, metal ions from the electrolyte solution are reduced and deposited onto the cathode (the object being plated). nickelinstitute.org

The mechanism of action for additives like sodium propargyl sulfonate involves their adsorption onto the cathode surface. This adsorption is not uniform across the entire surface. These organic molecules tend to adsorb preferentially at sites of higher current density, such as micro-peaks on the surface. By doing so, they inhibit the deposition of metal ions at these high points, allowing for a more uniform build-up of the metal layer in the micro-valleys. This selective inhibition is the fundamental principle behind the leveling effect. nickelinstitute.org

The presence of the sulfonate group (-SO3H) in the molecule enhances its solubility in the aqueous plating bath and influences its electrochemical behavior. capitalresin.com The interaction of the additive with the metal surface can also affect the nucleation and growth of the metal crystals, leading to a finer grain structure, which contributes to the brightness of the deposit. researchgate.net

Research on the electrodeposition of Fe-Co alloys has shown that the addition of sodium propargyl sulfonate can influence the nucleation mechanism, causing it to shift from an instantaneous to a progressive process. researchgate.net It also affects the composition and surface morphology of the alloy deposit, leading to a smoother surface as the concentration of the additive increases. researchgate.net

Investigation as a Corrosion Inhibitor in Aqueous Systems

Beyond its role in electroplating, this compound has been investigated for its potential as a corrosion inhibitor in aqueous systems. Corrosion inhibitors are substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal. mdpi.com They typically function by adsorbing onto the metal surface and forming a protective film that acts as a barrier to corrosive agents. youtube.com

The same chemical features that make sodium propargyl sulfonate effective in electroplating—the reactive triple bond and the polar sulfonate group—are relevant to its potential as a corrosion inhibitor. The triple bond can facilitate strong adsorption onto the metal surface, while the sulfonate group ensures its solubility in aqueous media. The formation of a protective layer on the metal surface can block the active sites where corrosion reactions would otherwise occur. mdpi.com

Studies have explored the use of various organic sulfonates as corrosion inhibitors for different metals in corrosive environments. google.com The mechanism often involves the inhibitor molecules displacing water molecules from the metal surface and creating a hydrophobic barrier. The effectiveness of such inhibitors can depend on factors like the concentration of the inhibitor, the temperature, and the specific corrosive environment.

Applications in Scale Control and Water Treatment Technologies

This compound has also found applications in water treatment, specifically in the area of scale control. Mineral scale, such as calcium carbonate and calcium sulfate (B86663), can precipitate from water and form hard deposits on the surfaces of pipes (B44673) and equipment, leading to reduced efficiency and potential damage. nih.govspe.org

Scale inhibitors work by interfering with the precipitation process. nih.gov They can act in several ways:

Threshold Inhibition: They can prevent the formation of scale-forming crystals even when present at concentrations far below the stoichiometric amount required to chelate all the mineral ions. spe.org

Crystal Modification: They can adsorb onto the growing crystals of the scale, distorting their structure and making it more difficult for them to adhere to surfaces and to each other. nih.gov

The sulfonic acid group in this compound is a common functional group in many commercial scale inhibitors. nih.gov Research has shown that organosulfonates can be effective in preventing the formation of various types of scale. For instance, studies have demonstrated the effectiveness of certain sulfonated polymers in inhibiting barium sulfate scale in low pH environments. google.com The presence of the sulfonate group contributes to the molecule's ability to interact with the ions of the scale-forming minerals and disrupt the crystallization process.

The table below summarizes research findings related to the applications of this compound and similar sulfonated compounds.

| Application Area | Research Focus | Key Findings |

| Electroplating | Influence on Fe-Co alloy electrodeposition | Increased concentration leads to a smoother surface and a change in the nucleation mechanism from instantaneous to progressive. researchgate.net |

| Corrosion Inhibition | General mechanism of organic inhibitors | Adsorption on the metal surface to form a protective film, blocking corrosive agents. mdpi.comyoutube.com |

| Scale Control | Effectiveness of sulfonated compounds | Organosulfonates can act as threshold inhibitors and crystal modifiers to prevent the formation of mineral scale. nih.gov |

Applications in Analytical Chemistry

Utilization as an Ion Pair Reagent in High-Performance Liquid Chromatography (HPLC)

There is no available scientific literature or documented application of 1-Propyne-1-sulfonic acid, sodium salt as an ion pair reagent in HPLC. While other short-chain alkyl sulfonates, such as 1-Propanesulfonic acid, sodium salt, are commonly used for this purpose to separate ionic and highly polar analytes in reversed-phase chromatography, the propyne (B1212725) analogue does not appear to be utilized in this technique. The principle of ion pair chromatography involves adding a reagent to the mobile phase that forms a neutral ion pair with the charged analyte, allowing for its retention on a non-polar stationary phase. However, no studies or methods have been identified that employ this compound for this purpose.

Exploration in Electrophoretic Separation Techniques

A thorough search of scientific databases and literature reveals no instances of this compound being explored or utilized in electrophoretic separation techniques. These techniques, such as capillary electrophoresis, rely on the differential migration of ions in an electric field to achieve separation. Additives are often used to modify the separation selectivity; however, there is no indication that this compound has been investigated for its potential to act as a buffer component, a coating for capillary walls, or as a pseudostationary phase in micellar electrokinetic chromatography.

Future Research Directions and Advanced Methodologies

Exploration of Novel Synthetic Pathways for Highly Functionalized 1-Propyne-1-sulfonic Acid, Sodium Salt Derivatives

Future synthetic research will likely focus on creating a diverse library of derivatives based on the this compound scaffold. The development of regio- and chemoselective methodologies is crucial for introducing additional functionalities, thereby tailoring the molecule for specific applications. Promising research avenues include the adaptation of modern synthetic strategies that have proven effective for analogous compounds.

Key research objectives in this area include:

Multicomponent Reactions: Designing one-pot, multicomponent reactions to efficiently construct complex derivatives. This approach offers atom economy and reduces the number of purification steps required.

Catalytic Functionalization: Employing advanced catalytic systems, such as photoredox or electrochemical catalysis, for the C-H functionalization of the propargyl group or for coupling reactions. nih.govmdpi.com These mild reaction conditions could allow for the introduction of sensitive functional groups. nih.govmdpi.com

Derivatization of the Alkyne: Exploring reactions of the terminal alkyne, such as Sonogashira coupling or Friedel-Crafts-type propargylation, to attach aromatic, heterocyclic, or other functional moieties. mdpi.com A recently developed method for the sulfonylation of propargyl alcohols using sulfinamides in the absence of catalysts presents a mild and direct route to related sulfone structures, which could be adapted for creating new derivatives. nih.gov

These synthetic explorations will yield a new generation of functionalized 1-propyne-1-sulfonates with tailored electronic, steric, and solubility properties.

Development of Advanced Polymer Systems with Tunable Properties through 1-Propyne-1-sulfonate Incorporation

The incorporation of 1-propyne-1-sulfonate as a monomer or functional additive into polymer chains is a promising direction for creating advanced materials with highly tunable properties. The combination of the reactive alkyne and the charge-bearing sulfonate group can be leveraged to control polymer architecture, solubility, and functionality.

Future research in this domain should focus on:

Controlled Polymerization: Utilizing controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT), to synthesize well-defined copolymers. This would allow for precise control over molecular weight, dispersity, and the placement of the propyne-sulfonate units along the polymer backbone.

Post-Polymerization Modification: Using the pendant alkyne groups on the polymer backbone as handles for post-polymerization modification via "click chemistry." This strategy enables the attachment of a wide array of molecules, including biomolecules, fluorophores, or cross-linking agents, to create functional materials for specific applications like sensors or drug delivery systems.

Ionic Associating Polymers (IAPs): Investigating the synthesis of counterion-free IAPs by reacting polymers functionalized with sulfonate esters with polymers bearing imidazole (B134444) end groups. researchgate.net This innovative approach could lead to materials with enhanced viscoelastic and self-healing properties. researchgate.net

The table below compares 1-propyne-1-sulfonate with other functional monomers, highlighting its unique potential.

| Monomer | Key Functional Groups | Potential Polymer Properties |

| 1-Propyne-1-sulfonate | Terminal Alkyne, Sulfonate | Hydrophilic, Post-polymerization modifiable (Click Chemistry), Ionomer properties, Thermal stability |

| 2-Acrylamido-2-methylpropane sulfonate (AMPS) | Amide, Sulfonate | High salt tolerance, Hydrolytic stability, Enhanced viscosity in aqueous solutions |

| Allyl Sulfonic Acid | Alkene, Sulfonate | Salt-tolerant, Improved dye uptake in fibers |

| Styrene (B11656) Sulfonic Acid | Aromatic Ring, Sulfonate | Ionomer properties, Improved shear stability |

This table presents a conceptual comparison to guide future research directions.

Elucidation of Complex Interfacial Phenomena in Electroplating and Surface Modification

While various sulfonate-containing organic additives are known to improve the quality of electrodeposited metal layers, the specific role of the alkyne functionality in this compound remains an area ripe for investigation. Future studies should aim to unravel the complex interfacial phenomena that occur at the electrode-electrolyte boundary. mdpi.comresearchgate.net

Key areas for advanced research include:

Mechanism of Action: Determining the precise mechanism by which the molecule influences crystal growth, grain refinement, and surface leveling during electrodeposition. mdpi.commdpi.com This includes studying its adsorption behavior, potential decomposition pathways at the electrode surface, and interaction with other plating additives. semanticscholar.org

Comparative Studies: Conducting systematic comparisons with other sulfonate additives, such as bis-(sodium sulfopropyl)-disulfide (SPS) and sodium 3-mercaptopropanesulfonate (MPS), to isolate the effect of the propargyl group versus other functionalities (e.g., thiols, disulfides). mdpi.comresearchgate.net

Solid Electrolyte Interphase (SEI) Formation: Investigating the role of the compound in forming stable SEI layers in battery applications. Sulfur-containing additives are known to contribute to robust SEI films, and the alkyne group may offer unique polymerization or reaction pathways at the anode surface. researchgate.net

The following table summarizes the observed effects of various sulfonate additives in copper electroplating, providing a baseline for future comparative studies involving 1-propyne-1-sulfonate.

| Additive | Primary Functional Groups | Observed Effects in Copper Electroplating | Reference |

| Sodium 3-mercaptopropanesulfonate (MPS) | Thiol, Sulfonate | Improves gloss and tensile strength; promotes (111) crystal orientation. | mdpi.comresearchgate.net |

| Bis-(sodium sulfopropyl)-disulfide (SPS) | Disulfide, Sulfonate | Improves gloss and tensile strength; acts as an accelerator. | mdpi.comresearchgate.net |

| Sodium 3-((4,5-dihydrothiazol-2-yl)thio)propane-1-sulfonate (TPS) | Thiazolyl-thioether, Sulfonate | Refines grain size, improves gloss and tensile strength; reduces pinholes when used with HEC. | mdpi.comresearchgate.net |

Integration of this compound into Bioconjugation and Advanced Biomedical Tool Applications

The unique structure of this compound makes it a highly promising, yet unexplored, candidate for bioconjugation and biomedical applications. The terminal alkyne is a key functional group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," while the sulfonate group can impart water solubility, a critical property for biological applications. pnas.orgnih.govbroadpharm.com

Future research should be directed towards:

Development as a Water-Soluble Linker: Synthesizing and evaluating the molecule as a heterobifunctional, water-soluble linker. lumiprobe.comhighforceresearch.com It could be used to attach alkyne moieties to proteins, peptides, or other biomolecules via their thiol or amine groups, preparing them for subsequent click reactions with azide-tagged probes. lumiprobe.comhighforceresearch.com

Clickable Probes: Using the molecule as a building block to create novel, water-soluble fluorescent dyes, affinity labels, or drug molecules that can be easily conjugated to biomolecules. nih.gov The sulfonate group would enhance the aqueous solubility of otherwise hydrophobic probes. pnas.org

Surface Functionalization: Employing the molecule to functionalize biomedical surfaces (e.g., nanoparticles, implants) with alkyne groups. The sulfonate would provide a hydrophilic layer, reducing non-specific protein adsorption, while the alkyne would be available for the specific attachment of targeting ligands or therapeutic agents.

The development of such tools could facilitate advancements in areas like in-vivo imaging, diagnostics, and targeted drug delivery. highforceresearch.com

Advanced Spectroscopic and Computational Studies for Deeper Mechanistic Understanding of this compound's Reactivity and Interactions

A fundamental understanding of the molecule's behavior at interfaces and its reaction mechanisms requires the application of advanced analytical and computational techniques. These methods can provide molecular-level insights that are inaccessible through conventional bulk measurements.

Future research should leverage:

In-Situ Spectroelectrochemistry: Utilizing techniques like Surface-Enhanced Raman Spectroscopy (SERS) to probe the adsorption, orientation, and potential chemical transformations of the molecule directly at the electrode surface during electrochemical processes like plating or battery cycling. researchgate.netresearchgate.netxmu.edu.cnrsc.org This can reveal short-lived intermediates and provide a real-time view of interfacial dynamics. researchgate.netacs.org

Computational Modeling: Employing Density Functional Theory (DFT) and other computational chemistry methods to model the molecule's interactions with metal surfaces, predict its electrochemical behavior, and elucidate reaction pathways. researchgate.net Computational studies can help interpret experimental spectroscopic data and guide the design of new derivatives with enhanced properties. researchgate.net

Advanced Mass Spectrometry: Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify decomposition products in electroplating baths or electrolyte solutions, providing crucial information on the stability and reaction pathways of the additive under operating conditions. semanticscholar.org

By combining these advanced experimental and theoretical approaches, a comprehensive, molecular-level understanding of this compound can be achieved, accelerating its rational application in new technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.